molecular formula C17H19N3 B13003450 N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine

Cat. No.: B13003450
M. Wt: 265.35 g/mol
InChI Key: CKTGMTLBCICPJG-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is an organic compound that belongs to the class of tetrahydropyridines It is of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the reaction of N-methyl-4-phenylpyridinium with appropriate reagents under controlled conditions. One common method includes the use of cyclohexanone derivatives and 3-aminoacrolein, followed by condensation reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and applications.

    Substitution: Substitution reactions, particularly involving the phenyl group, can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-phenylpyridinium derivatives, while substitution reactions can produce a range of substituted bipyridines with varying functional groups.

Scientific Research Applications

N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its metabolism into active derivatives that can interact with specific molecular targets. For instance, it can be metabolized into neurotoxic agents that inhibit mitochondrial function, leading to oxidative stress and neuronal damage . The compound’s effects are mediated through pathways involving mitochondrial dysfunction and the generation of free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to its specific chemical structure, which allows it to be metabolized into neurotoxic agents. This property makes it particularly valuable in studying the mechanisms of neurodegeneration and developing potential therapeutic strategies.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

N-methyl-N-phenyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C17H19N3/c1-20(14-8-3-2-4-9-14)17-15(10-7-13-19-17)16-11-5-6-12-18-16/h2-4,7-10,13H,5-6,11-12H2,1H3

InChI Key

CKTGMTLBCICPJG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3=NCCCC3

Origin of Product

United States

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